

Application of (-)-DHMEQ in Multiple Myeloma Research: A Detailed Guide

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Compound of Interest

Compound Name:	(-)-DHMEQ
CAS No.:	287194-38-1
Cat. No.:	B3182211

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Introduction

(-)-Dehydroxymethylepoxyquinomicin ((-)-DHMEQ) is a potent and specific inhibitor of the nuclear factor-kappa B (NF- κ B) signaling pathway, a critical mediator of cell survival, proliferation, and drug resistance in multiple myeloma.[1][2][3] Constitutively active NF- κ B is a hallmark of multiple myeloma cells, making it a prime therapeutic target.[2][3] (-)-DHMEQ exerts its anti-myeloma effects by directly inhibiting the nuclear translocation of NF- κ B, independent of I κ B α degradation.[1][4] This unique mechanism allows it to be effective even in myeloma cells with defects in the I κ B α protein.[1][5] Research has demonstrated that (-)-DHMEQ induces apoptosis, causes cell cycle arrest, and reduces tumor growth in both in vitro and in vivo models of multiple myeloma, highlighting its potential as a therapeutic agent for this malignancy.[1][2]

Data Presentation

In Vitro Efficacy of (-)-DHMEQ on Multiple Myeloma Cell Lines

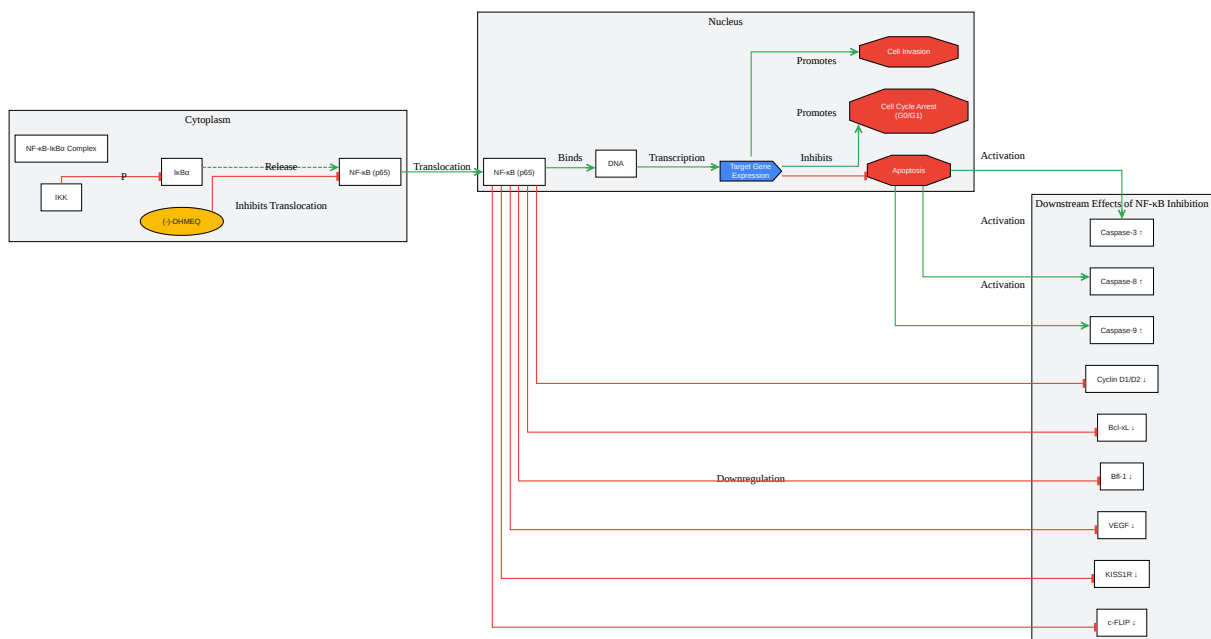
Cell Line	Concentration (µg/mL)	Treatment Duration (hours)	Apoptosis Rate (%)	Reference
U266	10	24	38.5	[1]
12PE (IκBα-deficient)	10	24	50.5	[1]
RPMI8226	10	12	45.3	[6]
U266	10	12	45.2	[6]
Freshly isolated myeloma cells (from 11 patients)	10	24	93 (average)	[1]

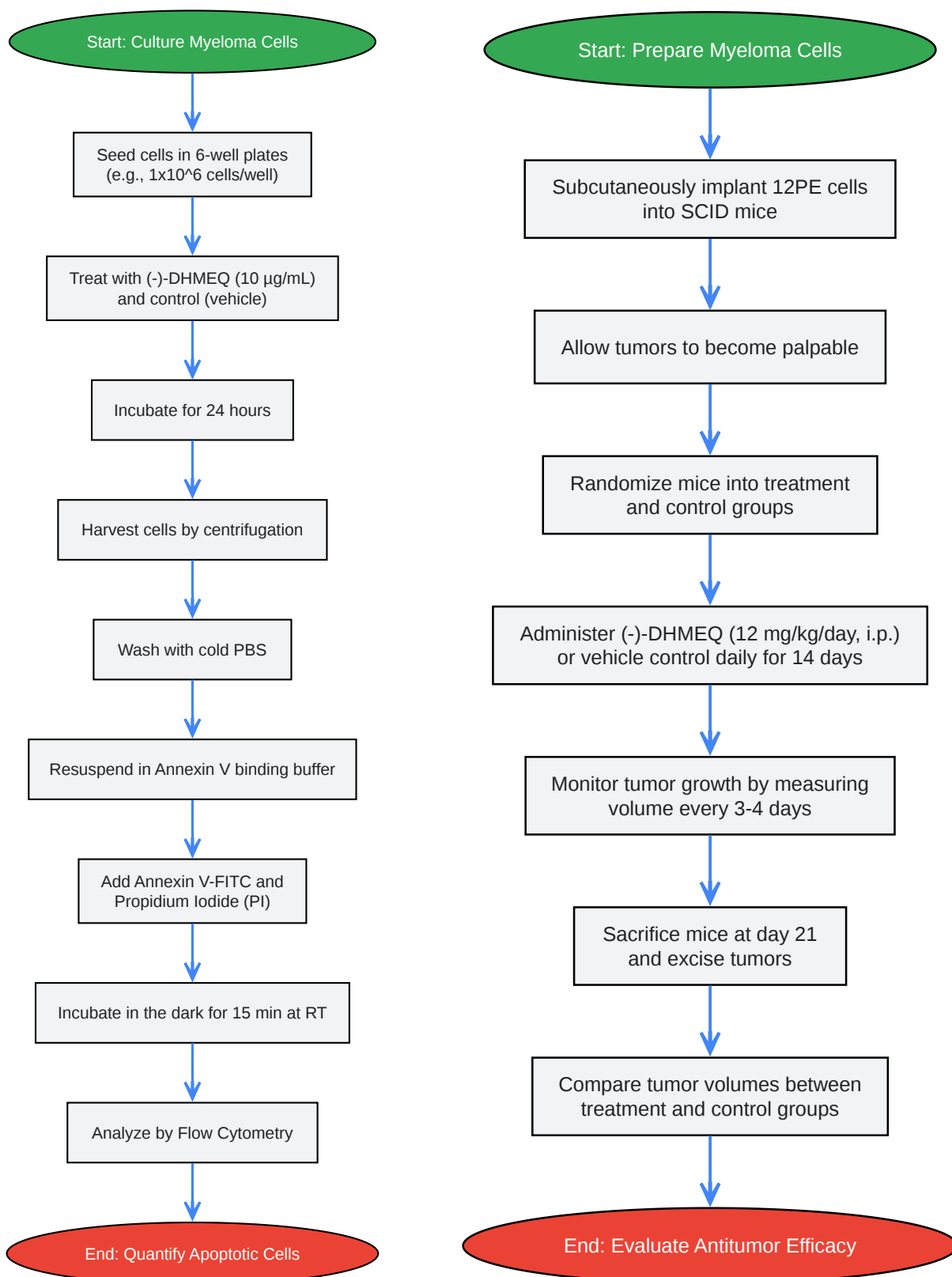
In Vivo Efficacy of (-)-DHMEQ in a Plasmacytoma Mouse Model

Treatment Group	Dosage	Duration	Mean Tumor Volume (mL)	P-value	Reference
(-)-DHMEQ	12 mg/kg/day	14 days	2.91 ± 1.39	< 0.01	[1]
Control	-	-	7.91 ± 1.54	[1]	

Signaling Pathways and Mechanisms of Action

(-)-DHMEQ's primary mechanism of action is the inhibition of NF-κB nuclear translocation.[1][2][7] This leads to the downregulation of several key anti-apoptotic and cell cycle regulatory proteins.





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